1-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-CARBONYL)-6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLINE
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Overview
Description
1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a benzothiophene core substituted with chloro and nitro groups, and a tetrahydroquinoline moiety with methoxy and trimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of 3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride, which can be synthesized by nitration and chlorination of benzothiophene derivatives . This intermediate is then reacted with 6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 1-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound.
6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Another precursor used in the synthesis.
Uniqueness
1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-12-11-22(2,3)24(17-8-6-14(29-4)10-16(12)17)21(26)20-19(23)15-7-5-13(25(27)28)9-18(15)30-20/h5-10,12H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQLOHPYUZBDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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